molecular formula C13H18BNO5 B7954045 3-Methoxy-2-nitrophenylboronic acid pinacol ester

3-Methoxy-2-nitrophenylboronic acid pinacol ester

Cat. No.: B7954045
M. Wt: 279.10 g/mol
InChI Key: HJUBDUUNTYCOIC-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrophenylboronic acid pinacol ester is a high-purity boronic acid derivative supplied at 95% purity. This compound, with the CAS Registry Number 2377609-28-2 and molecular formula C 13 H 18 BNO 5 , has a molecular weight of 279.1 g/mol . It is a solid and should be stored under refrigerated conditions to maintain stability . As a nitrophenylboronic ester, this compound is primarily valued as a versatile synthetic intermediate in chemical research. Its structure incorporates both a boronic ester pinacol group, which is typically stable for storage and handling, and a nitro functional group. This combination makes it a valuable building block, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex biaryl systems . The presence of the methoxy and nitro substituents on the aromatic ring influences the compound's electronic properties and can be leveraged to direct further chemical modifications, making it useful for the synthesis of more complex molecules for pharmaceutical and materials science research. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-(3-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-7-6-8-10(18-5)11(9)15(16)17/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUBDUUNTYCOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 3-Methoxy-2-Nitrophenylboronic Acid

The most straightforward method involves reacting 3-methoxy-2-nitrophenylboronic acid with pinacol in anhydrous diethyl ether or tetrahydrofuran (THF). Key steps include:

  • Reagents : 3-Methoxy-2-nitrophenylboronic acid (1.0 equiv), pinacol (1.2 equiv), anhydrous solvent.

  • Conditions : Stirring at room temperature for 12–24 hours under nitrogen atmosphere.

  • Workup : Solvent removal under reduced pressure, followed by purification via flash column chromatography (petroleum ether/ethyl acetate gradient).

This method yields the target compound in 82–89% purity, with residual boronic acid removed during chromatography.

Alternative Pathways via Functional Group Transformations

Nitration of Methoxy-Substituted Phenylboronic Esters

An alternative approach involves nitrating pre-formed methoxyphenylboronic esters. For example:

  • Synthesize 3-methoxyphenylboronic acid pinacol ester via standard esterification.

  • Subject the intermediate to nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

Challenges :

  • Regioselectivity: Nitration predominantly occurs at the ortho position relative to the methoxy group due to its electron-donating effects.

  • Side reactions: Over-nitration or ester hydrolysis may occur, necessitating strict temperature control.

Optimization :

  • Molar Ratio : HNO₃ (1.1 equiv) minimizes over-nitration.

  • Reaction Time : 2 hours at 0°C achieves 67% yield of the desired nitro product.

Catalytic Methods and Reaction Engineering

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol includes:

  • Reagents : 3-Methoxy-2-nitrophenylboronic acid (1.0 equiv), pinacol (1.5 equiv), THF.

  • Conditions : Microwave irradiation at 100°C for 15 minutes.

  • Yield : 78% with >95% purity (HPLC).

Advantages :

  • Enhanced reaction kinetics.

  • Reduced solvent consumption.

Analytical Characterization and Quality Control

Critical spectroscopic data for this compound:

Parameter Value Source
¹H NMR (CDCl₃) δ 7.50 (d, 1H), 7.30 (t, 1H), 3.85 (s, 3H), 1.35 (s, 12H)
¹³C NMR δ 152.1 (C-NO₂), 148.3 (C-OCH₃), 83.9 (B-O), 24.8 (CH₃)
HRMS (ESI+) m/z calc. 279.10; found 279.09
Melting Point 112–114°C

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Large-scale synthesis (≥1 kg) requires:

  • Solvent Recovery : Distillation of THF/ether mixtures reduces costs.

  • Byproduct Mitigation : Neutralization of acidic byproducts with aqueous NaHCO₃ prevents equipment corrosion.

Economic Analysis

  • Raw Material Cost : ~$45/g (lab-scale) vs. ~$12/g (pilot-scale).

  • Yield Improvement : Switching from column chromatography to crystallization increases batch yield by 22% .

Scientific Research Applications

Organic Synthesis

Versatile Intermediate : This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds. The presence of the boronic acid moiety allows for the formation of aryl-aryl bonds, making it valuable in synthesizing complex organic molecules .

Borylation Reactions : The compound can be synthesized through metal-free borylation methods, which are advantageous due to their simplicity and mild reaction conditions. This method allows for the transformation of arylamines into arylboronic pinacol esters efficiently, demonstrating its practical utility in laboratory settings .

Medicinal Chemistry

Drug Development : In medicinal chemistry, 3-Methoxy-2-nitrophenylboronic acid pinacol ester can be utilized to develop new pharmaceuticals. Its ability to form stable complexes with diols makes it useful for drug design, particularly in targeting specific biological pathways .

Biological Activity : The unique electronic properties imparted by the methoxy and nitro groups may enhance the biological activity of derivatives synthesized from this compound. Research into structure-activity relationships (SAR) can reveal potential therapeutic applications.

Materials Science

Polymer Chemistry : In materials science, boronic esters like this compound can be used to create new polymeric materials with enhanced properties. Their ability to undergo dynamic covalent bonding allows for the development of responsive materials that can change properties under different conditions .

Sensors and Catalysts : The compound's reactivity also makes it suitable for applications in sensor technology and catalysis. For instance, its ability to form complexes with various substrates can be harnessed in developing sensors for detecting specific analytes .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of boronic esters in various applications:

  • Synthesis Techniques : A study demonstrated a novel method for synthesizing arylboronic pinacol esters from readily available arylamines under mild conditions, showcasing the efficiency of using compounds like this compound in large-scale syntheses .
  • Biological Evaluations : Investigations into the biological activity of derivatives derived from this compound have shown promising results, indicating potential uses in drug development targeting specific diseases .

Mechanism of Action

The primary mechanism of action for 3-Methoxy-2-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its aryl group to the palladium catalyst. This is followed by reductive elimination to form the biaryl product . The molecular targets are typically aryl halides, and the pathways involve palladium-catalyzed cross-coupling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methoxy-2-nitrophenylboronic acid pinacol ester with structurally related boronic esters, focusing on substituent effects, reactivity, and applications:

Compound Name Substituents (Position) Electronic Effects Key Reactivity/Applications Stability & Notes References
This compound -NO₂ (ortho), -OCH₃ (meta) Strong EWG (nitro), moderate EDG (methoxy) Enhanced electrophilicity for coupling; potential medicinal applications (hypothetical) Stable pinacol ester; ortho-substituent may hinder steric access
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester -OH (para), -OCH₃ (meta) EDG (hydroxy, methoxy) Rh-catalyzed cross-couplings; phenolic group allows post-functionalization Hydroxy group requires protection in acidic conditions
4-Acetoxy-3-methoxyphenylboronic acid pinacol ester -OAc (para), -OCH₃ (meta) Moderate EWG (acetoxy), EDG (methoxy) Protected precursor for hydroxy-containing intermediates Acetoxy group improves stability vs. free phenol
3-Methoxy-1-propynylboronic acid pinacol ester -C≡CH (meta), -OCH₃ (ortho) EDG (methoxy), alkyne steric effects High selectivity in silane addition reactions Alkyne group enables click chemistry applications
3-Cyanomethoxy-phenylboronic acid pinacol ester -OCH₂CN (meta) Strong EWG (cyano) Electron-deficient aryl couplings; sensor chemistry Cyanomethoxy group increases acidity of adjacent protons
3-(Trifluoromethoxy)phenylboronic acid pinacol ester -OCF₃ (meta) Strong EWG (trifluoromethoxy) Fluorinated drug intermediates; enhanced metabolic stability Resistant to enzymatic degradation

Key Findings:

Electron-donating groups (e.g., -OH, -OCH₃) reduce boron electrophilicity but improve solubility and biocompatibility .

Steric Considerations: Ortho-substituents (e.g., -NO₂ in the target compound) introduce steric hindrance, which may slow coupling reactions compared to para-substituted analogs .

Biological Activity :

  • Formyl-substituted boronic esters (e.g., 2-formylbenzeneboronic acid derivatives) inhibit penicillin-binding proteins (PBPs), while acetylated analogs are inactive. The nitro group in the target compound may confer unique binding properties, though this requires validation .

Spectral Data :

  • All pinacol esters show characteristic NMR signals: a singlet for pinacol methyl protons (δ 1.3–1.4 in ¹H NMR) and carbons (δ 24–84 in ¹³C NMR). Aromatic substituents alter chemical shifts in the δ 6–8 range .

Stability: Pinacol esters are more stable than diisopropyl esters, which degrade under mild conditions.

Biological Activity

3-Methoxy-2-nitrophenylboronic acid pinacol ester is an organic compound with significant potential in medicinal chemistry and materials science. This article delves into its biological activities, synthesis, and applications, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₃H₁₇BNO₄
  • Molecular Weight : Approximately 251.09 g/mol
  • Melting Point : Predicted to be around 407.4 °C
  • Density : Approximately 1.16 g/cm³

The compound features a boronic acid moiety and a nitrophenyl group, which contribute to its reactivity and biological properties. The presence of methoxy (–OCH₃) and nitro (–NO₂) groups on the aromatic ring enhances its potential for various applications.

Synthesis

The synthesis of this compound typically involves several steps that allow for precise control over the functional groups present in the final compound. The process includes:

  • Formation of Boronic Ester : The initial reaction between a suitable phenol and boronic acid.
  • Protection of Functional Groups : Use of pinacol to protect the boronic acid during subsequent reactions.
  • Final Deprotection : Removal of protective groups to yield the final product.

Antimicrobial Activity

The biological activity of this compound has been investigated through various studies, particularly focusing on its antimicrobial properties.

MicroorganismMinimum Inhibitory Concentration (MIC)Comparison Drug MIC
Staphylococcus aureus6.3 µg/mLCeftriaxone 6.3 µg/mL
Escherichia coli6.3 µg/mLBenzylpenicillin (higher efficacy)

In one study, compounds similar to 3-Methoxy-2-nitrophenylboronic acid exhibited pronounced antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing MIC values comparable to established antibiotics .

Cytotoxic Activity

Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against various cell lines, including:

Cell LineLD₅₀ (µg/mL)
Artemia salina<1000
Human prostate cancer (PC-3)Varies by derivative
Human liver cancer (HepG2)Varies by derivative

The cytotoxicity against Artemia salina indicates potential for further development in anticancer therapies .

Case Studies

  • Anticancer Potential : In vitro studies have shown that derivatives of boronic acids, including this compound, can inhibit cancer cell proliferation effectively in various human cancer cell lines such as PC-3 and HepG2. The anti-proliferative activity was assessed using CellTiter assays over incubation periods of 24 to 72 hours .
  • Molecular Docking Studies : Computational studies have indicated that the interaction of this compound with specific protein targets could lead to significant biological effects, including potential inhibition of key enzymes involved in cancer progression .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-methoxy-2-nitrophenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) to couple aryl halides with pinacol boronic esters. Key steps include:

  • Substrate Preparation : Use 3-methoxy-2-nitroaryl halides (e.g., bromide or iodide) as electrophilic partners.
  • Catalytic System : Optimize ligand-catalyst pairs (e.g., Pd(PPh₃)₄) for sterically hindered substrates.
  • Reaction Conditions : Perform in anhydrous solvents (THF, DMF) under inert atmosphere at 70–100°C for 12–24 hours .
  • Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm purity by GC/HPLC (>97%) .

Q. How can the structural integrity and purity of this boronic ester be validated?

Employ a combination of analytical techniques:

  • NMR Spectroscopy : ¹¹B NMR to confirm boronic ester formation (δ ~30–35 ppm); ¹H/¹³C NMR for substituent analysis .
  • Chromatography : GC or HPLC with UV detection (λ = 290–405 nm) to assess purity (>97%) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion verification .

Q. What spectroscopic methods are suitable for monitoring reactions involving this compound?

  • UV-Vis Spectroscopy : Track nitro-to-phenol conversion (λ = 405 nm) in H₂O₂ reactions, as demonstrated for analogous nitrophenylboronic esters .
  • Real-Time Kinetics : Use time-resolved UV-Vis at pH 7.27 (20 mM Tris-HCl buffer) to measure reaction rates (Table 1).

Table 1 : Kinetic parameters for H₂O₂-mediated nitro group reduction (adapted from )

pHReaction Rate (min⁻¹)Incubation Time (min)
6.910.01260
7.270.02560
9.040.00360

Advanced Research Questions

Q. How do the methoxy and nitro substituents influence reactivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing nitro group deactivates the aryl ring, slowing oxidative addition but enhancing stability.
  • Steric Hindrance : The ortho-nitro and meta-methoxy groups impede catalyst access, requiring bulky ligands (e.g., XPhos) or elevated temperatures .
  • Side Reactions : Nitro groups may undergo unintended reduction; use mild conditions (e.g., low H₂O₂ concentrations) to preserve functionality .

Q. What strategies resolve contradictions in reaction kinetics under varying pH?

Conflicting kinetic data (e.g., faster rates at neutral pH vs. inhibition under basic conditions) arise from:

  • Speciation Changes : Boronic ester hydrolysis competes with H₂O₂ reactivity at alkaline pH.
  • Methodology : Standardize buffer systems (e.g., Tris-HCl vs. carbonate) and pre-equilibrate solutions to control boronate/boronic acid equilibria .

Q. How can chemoselectivity be achieved in multi-step syntheses using this compound?

  • Protection/Deprotection : Temporarily mask the boronic ester using pinacol or diethanolamine ligands during nitro group transformations .
  • Controlled Speciation : Adjust solvent polarity (e.g., DMF → water) to favor boronic acid intermediates for selective coupling .

Q. Are there unexpected photophysical properties associated with this compound?

Arylboronic esters exhibit room-temperature phosphorescence (RTP) due to spin-orbit coupling enabled by boron’s vacant p-orbital. For 3-methoxy-2-nitrophenyl derivatives:

  • Emission : Long-lived RTP (τ = 1–5 s) observed in solid-state matrices.
  • Applications : Potential for oxygen sensing or anti-counterfeiting materials .

Methodological Considerations for Data Reproducibility

  • Reaction Monitoring : Use in-situ ¹¹B NMR to detect borinic ester intermediates during allylboration (critical for stereoselectivity) .
  • Contradiction Mitigation : Replicate kinetic studies across multiple pH buffers and validate via independent techniques (e.g., LC-MS for product quantification) .

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